![molecular formula C10H5Cl3N2O3S B3052283 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl chloride CAS No. 4003-65-0](/img/structure/B3052283.png)
4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl chloride
Overview
Description
4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates are compounds that have been studied for their potential use in the synthesis of symmetric and asymmetric carbonates .
Synthesis Analysis
These compounds can be synthesized by treating them with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature . This process provides carbonates in good yields .Chemical Reactions Analysis
When 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates are treated with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature, they yield corresponding symmetric or asymmetric carbonates .Scientific Research Applications
Synthesis of Symmetric and Asymmetric Carbonates
This compound is used as a practical alternative to chloroformates for the synthesis of symmetric and asymmetric carbonates . Treatment of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature provides carbonates in good yields .
Efficient, Stable, and Ecofriendly Alternatives to Chloroformates
Alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates are efficient, stable, and ecofriendly alternatives to chloroformates . This makes them particularly useful in green chemistry applications.
Conversion into Diaryl Carbonates
Aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates can be converted into the corresponding diaryl carbonates in good to excellent yields by treatment with potassium carbonate in refluxing THF .
Mechanism of Action
Target of Action
The primary targets of this compound are aliphatic or aromatic alcohols . These targets play a crucial role in the synthesis of symmetric and asymmetric carbonates .
Mode of Action
The compound interacts with its targets (aliphatic or aromatic alcohols) in the presence of potassium tert-butoxide in toluene at room temperature . This interaction results in the formation of carbonates .
Biochemical Pathways
The affected biochemical pathway involves the conversion of alkyl or aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates into the corresponding diaryl carbonates . The downstream effects include the production of efficient, stable, and ecofriendly alternatives to chloroformates .
Pharmacokinetics
The compound is known to be stable and efficient , which may suggest good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the synthesis of carbamates, symmetric ureas, and unsymmetrical ureas . This is accomplished by the reaction of amines with phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source under mild conditions .
Action Environment
The compound is known to be stable and efficient , suggesting that it may be resistant to various environmental conditions.
properties
IUPAC Name |
4-(4,5-dichloro-6-oxopyridazin-1-yl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYKGUIMLSJYBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559005 | |
Record name | 4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl chloride | |
CAS RN |
4003-65-0 | |
Record name | 4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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